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Compound of Interest

(R)-4-Boc-6-hydroxy-
Compound Name:
[1,4]oxazepane

Cat. No.: B3094712

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of
polysubstituted chiral 1,4-oxazepanes, a class of seven-membered heterocyclic compounds of
significant interest in medicinal chemistry due to their presence in various biologically active
molecules. The protocols outlined below are based on established and innovative synthetic
strategies, offering a guide for the efficient and stereocontrolled construction of these complex
scaffolds.

Introduction

Chiral 1,4-oxazepane cores are key structural motifs in a range of pharmacologically relevant
compounds, exhibiting activities such as anticonvulsant and antifungal properties, and have
been investigated for the treatment of inflammatory diseases.[1][2] The development of robust
and versatile synthetic routes to access enantiomerically pure and polysubstituted 1,4-
oxazepanes is therefore a critical endeavor in drug discovery and development. This document
details several modern synthetic approaches, including haloetherification, solid-phase
synthesis, and catalytic enantioselective methods.

Synthetic Strategies and Quantitative Data

Several methodologies have been developed for the synthesis of chiral 1,4-oxazepanes. Key
strategies include intramolecular cyclization of alkenols, the use of polymer-supported starting
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materials to facilitate purification, and the enantioselective ring-opening of prochiral precursors.

A summary of quantitative data from selected publications is presented in Table 1 for

comparative analysis.
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Table 1: Comparison of Synthetic Routes to Chiral 1,4-Oxazepanes
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Experimental Protocols

Protocol 1: Stereo- and Regioselective Synthesis via
Haloetherification

This protocol is based on the 7-endo cyclization of chiral homoallylic N-tosylamino alcohols.
The stereoselectivity is primarily controlled by the conformation of the substrate.[3]

Materials:

o Chiral homoallylic N-tosylamino alcohol

e N-Bromosuccinimide (NBS)

e Dichloromethane (CH2Cl2)

e Sodium bicarbonate (NaHCO3) solution (saturated)
e Sodium sulfate (Na2S0a4)

 Silica gel for column chromatography

Procedure:

Dissolve the chiral homoallylic N-tosylamino alcohol in dichloromethane at 0 °C.
e Add N-Bromosuccinimide (NBS) portion-wise to the solution.

« Stir the reaction mixture at 0 °C and allow it to warm to room temperature while monitoring
the reaction progress by TLC.

e Upon completion, quench the reaction with a saturated aqueous solution of sodium
bicarbonate.

o Separate the organic layer, and extract the aqueous layer with dichloromethane.

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.
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» Purify the crude product by silica gel column chromatography to afford the polysubstituted
chiral 1,4-oxazepane.

Protocol 2: Synthesis of Chiral 1,4-Oxazepane-5-
carboxylic Acids from Polymer-Supported Homoserine

This method utilizes a solid-phase approach, starting from Fmoc-protected homoserine
attached to a Wang resin.[1][2][4]

Materials:

Fmoc-HSe(TBDMS)-OH immobilized on Wang resin

» Nitrobenzenesulfonyl chloride

e 2-Bromoacetophenone

 Trifluoroacetic acid (TFA)

 Triethylsilane (EtsSiH)

e Dichloromethane (DCM)

 Diethyl ether

Procedure:

o Swell the Fmoc-HSe(TBDMS)-OH resin in DCM.

e Perform Fmoc deprotection using piperidine in DMF.

e React the free amine with a nitrobenzenesulfonyl chloride in the presence of a base.

o Alkylate the resulting sulfonamide with a 2-bromoacetophenone.

o Cleave the product from the resin and induce cyclization using a mixture of TFA and
triethylsilane in DCM.
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o Concentrate the cleavage cocktail and precipitate the product by adding cold diethyl ether.

o Collect the crude product by filtration and purify as necessary. Note that this procedure may
yield a mixture of inseparable diastereomers.[1][4]

Protocol 3: Enantioselective Desymmetrization of 3-
Substituted Oxetanes

This protocol describes a metal-free method to access chiral 1,4-benzoxazepines, a class of
benzo-fused 1,4-oxazepanes, using a chiral Brgnsted acid catalyst.[5][6]

Materials:
e 3-Substituted oxetane

Substituted aniline

SPINOL-derived chiral phosphoric acid catalyst

Toluene

Molecular sieves (4 A)

Silica gel for column chromatography
Procedure:

» To a flame-dried reaction tube, add the 3-substituted oxetane, the substituted aniline, the
SPINOL-derived chiral phosphoric acid catalyst, and activated 4 A molecular sieves.

o Add toluene as the solvent and stir the reaction mixture at the specified temperature (e.g., 60
°C).

o Monitor the reaction by TLC until the starting materials are consumed.

e Cool the reaction mixture to room temperature and directly purify by silica gel column
chromatography to yield the enantioenriched 1,4-benzoxazepine.
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Visualized Workflows and Mechanisms

To further elucidate the synthetic pathways, the following diagrams illustrate a general workflow
and a key reaction mechanism.
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Caption: General workflow for the synthesis of polysubstituted chiral 1,4-oxazepanes.
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Caption: Enantioselective desymmetrization of a 3-substituted oxetane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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